(6-Isopropylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Isopropylpyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an isopropyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This method is particularly useful for synthesizing pyridinylboronic acids with high regioselectivity.
Industrial Production Methods: Industrial production methods for (6-Isopropylpyridin-3-yl)boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
Oxidation and Reduction: (6-Isopropylpyridin-3-yl)boronic acid can undergo oxidation to form the corresponding boronic ester or boronate complex.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 are commonly used.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are typical bases used in these reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a key intermediate in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Mechanism of Action
The mechanism of action of (6-Isopropylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
(6-Methylpyridin-3-yl)boronic acid: Similar in structure but with a methyl group instead of an isopropyl group.
(6-Ethylpyridin-3-yl)boronic acid: Contains an ethyl group at the 6-position.
Uniqueness:
Steric Effects: The isopropyl group in (6-Isopropylpyridin-3-yl)boronic acid provides unique steric effects that can influence the reactivity and selectivity of the compound in various reactions.
Electronic Effects: The electronic properties of the isopropyl group can also affect the compound’s behavior in catalytic processes, making it distinct from its methyl and ethyl analogs.
Properties
CAS No. |
2225155-96-2 |
---|---|
Molecular Formula |
C8H12BNO2 |
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(6-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 |
InChI Key |
BOEITCPLEOEZLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.